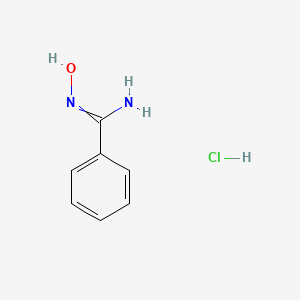

Benzamidoxime hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H9ClN2O |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

N'-hydroxybenzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |

InChI Key |

CVOJDESLSXPMSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)N.Cl |

Origin of Product |

United States |

Significance in Contemporary Chemical Synthesis and Materials Science

Benzamidoxime (B57231) hydrochloride and its derivatives are pivotal in various facets of chemical synthesis and materials science. The presence of both a hydroxyimino and an amino group on the same carbon atom imparts a unique reactivity profile, making amidoximes in general, and benzamidoxime specifically, versatile precursors for the synthesis of diverse heterocyclic compounds. researchgate.net This has led to their application in the development of a wide array of functional molecules.

In the realm of materials science, amidoxime-functionalized polymers have demonstrated a remarkable ability to adsorb uranium from seawater. researchgate.net Poly(acrylamidoxime) resins, for instance, exhibit high uptake of uranium, which can be subsequently eluted, showcasing the potential of these materials in resource recovery. researchgate.net The mechanism involves the formation of a complex between the uranyl ion and the amidoxime (B1450833) functional group. researchgate.net

Furthermore, the study of benzamidoxime derivatives extends to their potential biological activities. Research has shown that certain substituted benzamidoximes possess antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiiiarjournals.orgiiarjournals.org For example, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells. iiarjournals.orgiiarjournals.org The versatility of the benzamidoxime scaffold allows for the synthesis of a multitude of derivatives with tailored biological functions.

Overview of Benzamidoxime As a Versatile Chemical Scaffold

The benzamidoxime (B57231) structure serves as a foundational scaffold for the construction of more complex molecules with diverse applications. A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzamidoxime scaffold is particularly valuable due to its inherent chemical functionalities that allow for a wide range of chemical modifications.

The ability to introduce substituents onto the benzene (B151609) ring and to modify the amidoxime (B1450833) group itself provides a pathway to fine-tune the physicochemical and biological properties of the resulting molecules. researchgate.net This modularity is a key feature of a versatile scaffold, enabling the systematic exploration of structure-activity relationships. For instance, the introduction of fluorine atoms into the benzamidoxime structure can significantly alter its electronic properties and biological activity. smolecule.com

The concept of a "privileged scaffold" is pertinent here, referring to molecular frameworks that are able to bind to multiple biological targets. While not explicitly defined as such in all literature, the wide range of biological activities reported for benzamidoxime derivatives suggests that it may function as a privileged scaffold in certain contexts. mdpi.com The ability to generate diverse libraries of compounds from a single, readily accessible core structure is a cornerstone of modern drug discovery and materials science. researchgate.netnih.govrsc.org

Historical Context and Evolution of Research on Benzamidoxime Derivatives

Classical and Contemporary Synthesis Routes from Nitriles

The most prevalent method for synthesizing amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile functional group. nih.gov This approach is widely adopted due to the ready availability of nitrile starting materials. nih.gov

Reaction with Hydroxylamine Hydrochloride

This method has been successfully applied to a variety of substituted benzonitriles to produce the corresponding benzamidoxime derivatives. google.com For instance, 2,3-difluoro-6-trifluoromethylbenzonitrile has been converted to 2,3-difluoro-6-trifluoromethylbenzamidoxime using hydroxylamine hydrochloride in the presence of sodium carbonate. google.com

Influence of Acid-Binding Agents and Phase Transfer Catalysts

To facilitate the reaction between a nitrile and hydroxylamine hydrochloride, an acid-binding agent, or base, is crucial. nih.gov The base neutralizes the hydrochloric acid generated from hydroxylamine hydrochloride, allowing for the in situ formation of free hydroxylamine, which is the active nucleophile. nih.govyok.gov.tr Commonly used bases include sodium carbonate, sodium hydroxide (B78521), potassium carbonate, triethylamine, and sodium ethoxide. nih.govyok.gov.tr The choice of base can influence the reaction rate and yield.

Phase transfer catalysts (PTCs) can be employed to enhance the reaction rate and efficiency, particularly in biphasic systems. PTCs, such as benzyltriethylammonium chloride and polyethylene (B3416737) glycols (e.g., PEG-2000), facilitate the transfer of the hydroxylamine anion from the aqueous phase to the organic phase where the nitrile is dissolved. patsnap.com This increases the proximity of the reactants, leading to faster and more efficient conversion to the amidoxime (B1450833). patsnap.com For example, the use of benzyltriethylammonium chloride in the reaction of benzonitrile with hydroxylamine hydrochloride and sodium hydroxide has been shown to produce benzamidoxime in good yield. patsnap.com

Impact of Reaction Conditions (Temperature, Solvent Systems, pH)

The outcome of the synthesis of benzamidoxime and its derivatives is significantly influenced by various reaction parameters.

Temperature: The reaction temperature plays a critical role in the rate of amidoxime formation. While the addition of hydroxylamine can occur at room temperature, heating is often employed to reduce the reaction time. nih.gov Reactions are commonly performed at temperatures ranging from 40°C to 80°C, and sometimes at reflux. nih.govpatsnap.com For instance, heating a mixture of benzonitrile and hydroxylamine hydrochloride at 40-50°C has been reported to yield benzamidoxime. patsnap.com However, excessively high temperatures can lead to the formation of byproducts. google.com

Solvent Systems: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols, such as ethanol (B145695) and methanol, are frequently used as solvents. nih.gov Aqueous solutions of hydroxylamine have also been utilized, which can eliminate the need for a separate base and may lead to shorter reaction times. nih.gov Solvent-free conditions, sometimes under microwave or ultrasonic irradiation, have been explored as environmentally friendly alternatives that can lead to high yields in short reaction times. nih.govresearchgate.net The use of recyclable solvent systems, like polyethylene glycol (PEG), has also been investigated. ias.ac.in

pH: The pH of the reaction medium is a critical factor, as it affects the availability of the free hydroxylamine nucleophile. The reaction is typically carried out under basic or neutral conditions to ensure the deprotonation of hydroxylamine hydrochloride. nih.govpatsnap.com After the reaction is complete, the pH is often adjusted to the range of 6-7 with an acid, such as dilute hydrochloric acid, to precipitate the benzamidoxime product. patsnap.com The complexation of metal ions, which can affect yield, is also pH-dependent, with neutral pH being more favorable for the complexation of uranyl ions with benzamidoxime, for example. researchgate.net

Table 1: Influence of Reaction Conditions on Benzamidoxime Synthesis

| Parameter | Condition | Observation | Reference |

| Temperature | 40-60°C | Generally accelerates the reaction. | nih.govpatsnap.com |

| Room Temp | Possible but often results in longer reaction times. | nih.gov | |

| Solvent | Ethanol/Methanol | Commonly used, effective for dissolving reactants. | nih.gov |

| Water | Can eliminate the need for a base and shorten reaction time. | nih.gov | |

| Solvent-free (Ultrasound) | High yields and short reaction times. | nih.govresearchgate.net | |

| pH | Basic/Neutral | Favors the formation of free hydroxylamine. | nih.govpatsnap.com |

| 6-7 (Post-reaction) | Used for product precipitation. | patsnap.com |

Alternative Synthetic Pathways

While the reaction of nitriles with hydroxylamine is the most common route, several alternative methods for the synthesis of benzamidoximes have been developed.

From Thioamides and Hydroxylamine

Benzamidoximes can be synthesized by reacting the corresponding thioamide with hydroxylamine. researchgate.net This method is particularly useful when the thioamide is more readily available than the corresponding nitrile. yok.gov.tr In this procedure, hydroxylamine is liberated from its hydrochloride salt using an equivalent amount of an aqueous base like sodium carbonate. researchgate.net The thioamide is then added, and the reaction is typically carried out in a solvent such as ethanol under reflux conditions for several hours to yield the amidoxime. researchgate.net

Reduction of Nitrosolic and Nitrolic Acids

An older, less common, but historically significant method for preparing amidoximes involves the reduction of nitrosolic or nitrolic acids. yok.gov.trresearchgate.net Benzamidoxime was prepared by Wieland and Bauer through the reduction of benzonitrosolic acid with hydrogen sulfide. yok.gov.trresearchgate.net Similarly, the catalytic reduction of nitrolic acids has been described as a general method for the preparation of monoamidoximes. yok.gov.trresearchgate.net These methods, while historically important, are not as widely used today due to the accessibility of the nitrile-based routes.

Table 2: Summary of Alternative Synthetic Pathways

| Starting Material | Reagent(s) | Product | Reference |

| Thioamide | Hydroxylamine, Sodium Carbonate | Amidoxime | yok.gov.trresearchgate.net |

| Nitrosolic Acid | Hydrogen Sulfide | Amidoxime | yok.gov.trresearchgate.net |

| Nitrolic Acid | Catalytic Reduction | Monoamidoxime | yok.gov.trresearchgate.net |

Reaction of Ammonia with Hydroximic Acid Chlorides

The synthesis of benzamidoxime can be achieved through the reaction of a hydroximic acid chloride, specifically N-hydroxybenzimidoyl chloride, with ammonia. researchgate.netyok.gov.tr This method, utilized by Werner, involves the direct chlorination of benzaldoxime (B1666162) to form the N-hydroxybenzimidoyl chloride intermediate. researchgate.net This intermediate readily reacts with ammonia, resulting in the formation of benzamidoxime. researchgate.netclockss.org The reaction demonstrates the replacement of the chlorine atom in the hydroximoyl chloride with an amino group from ammonia. clockss.org This procedure has also been successfully applied to the preparation of derivatives such as o-chlorobenzamidoxime and terephthalamidoxime. researchgate.netyok.gov.tr

Reduction of Oxyamidoximes

Another synthetic pathway to benzamidoxime involves the reduction of an oxyamidoxime intermediate. researchgate.netyok.gov.tr This two-step process, reported by Ley and Ulrich, begins with the reaction of hydroximic acid chlorides (chloroximes) with hydroxylamine to yield a benzoxyamidoxime. researchgate.netyok.gov.tr The resulting oxyamidoxime is then reduced to the corresponding amidoxime. electronicsandbooks.com Specifically, the reduction of benzoxyamidoxime to benzamidoxime is accomplished using sulfur dioxide (SO2) at 0°C, providing a good yield of the final product. researchgate.netyok.gov.trsbq.org.br The reduction of benzamidoxime derivatives to their corresponding benzamidines has also been studied in various biological and chemical systems. nih.govresearchgate.net

Action of Hydroxylamine on Iminoethers and Amidine Hydrochlorides

Benzamidoxime can also be synthesized by reacting hydroxylamine with either iminoethers or amidine hydrochlorides, as reported by Pinner. researchgate.netelectronicsandbooks.com

In the first approach, ethyl iminobenzoate, an iminoether, is treated with hydroxylamine to yield benzamidoxime. researchgate.netelectronicsandbooks.com However, since the starting iminoether is typically synthesized from benzonitrile, this route is often considered less practical than the direct reaction of hydroxylamine with the nitrile. researchgate.netelectronicsandbooks.com The Pinner reaction traditionally refers to the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be converted to other functional groups. wikipedia.orgorganic-chemistry.org

Alternatively, benzamidine hydrochloride can be treated with hydroxylamine to produce benzamidoxime. researchgate.netelectronicsandbooks.com This method also has limited practical interest because amidines themselves are generally prepared from the corresponding amidoximes or nitriles. researchgate.net

Green Chemistry Approaches in Benzamidoxime Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of benzamidoxime and its derivatives from nitriles and hydroxylamine hydrochloride can be significantly expedited using microwave irradiation. evitachem.comvulcanchem.com This method often leads to higher yields in drastically reduced reaction times compared to conventional heating methods. nih.gov For instance, reactions that might take several hours with conventional heating can often be completed in minutes under microwave conditions. vulcanchem.comoatext.com This technique has been applied to the synthesis of various heterocyclic compounds derived from amidoximes, such as 1,2,4-oxadiazoles. researchgate.net

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Benzonitrile, Hydroxylamine HCl | Microwave Irradiation | 30 min | - | vulcanchem.com |

| Aromatic Aldehydes, Cyanoacetamide | Microwave Irradiation (160-320W) | 30-60 sec | - | oatext.com |

| Benzimidazole derivatives | Microwave Irradiation | Shorter than conventional | Improved | nih.gov |

Ultrasonic Synthesis

Ultrasonic synthesis, or sonochemistry, utilizes the energy of sound waves to induce cavitation in the reaction medium, leading to enhanced reaction rates and yields. The synthesis of amidoximes from nitriles and hydroxylamine hydrochloride has been shown to be efficient and rapid under ultrasonic irradiation in a water/ethanol medium. researchgate.net This method offers several advantages, including shorter reaction times, easier work-up procedures, and good yields. researchgate.net Some protocols are performed solvent-free, further enhancing their green credentials. nih.gov For example, benzamidoxime used as a catalyst has been synthesized by placing a flask containing hydroxylamine hydrochloride, sodium carbonate, water, benzonitrile, and ethanol into an ultrasonic bath. scielo.org.mx

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Nitriles, Hydroxylamine HCl | Ultrasound (40 kHz), Water/Ethanol | Short | Moderate to High | researchgate.net |

| Nitriles, Hydroxylamine | Ultrasound, Solvent-free | Short | 70-85% | nih.gov |

| Trichloroacetoamidoxime, Benzoyl Chlorides | Ultrasound, Ethyl Acetate (B1210297) | 15 min | - | rjptonline.org |

Ionic Liquid-Supported Nano-Metal Catalysis

A notable green chemistry approach involves a two-step synthesis of benzamidine derivatives where benzamidoxime is a key intermediate. google.comgoogle.com In the first step, benzamidoxime is formed from benzonitrile and hydroxylamine hydrochloride. google.comgoogle.com The second step involves the hydrogenation reduction of the benzamidoxime to benzamidine, which is catalyzed by an ionic liquid-supported nano-metal catalyst, such as rhodium(0) or other noble metals like gold and palladium. google.comgoogle.comrsc.org

This catalytic system is highly efficient and offers significant advantages, including high catalyst activity and recoverability. google.comgoogle.com The hydrogenation is typically carried out under mild pressure (0.1–1 MPa). google.com The use of ionic liquids as a support for the nano-metal catalyst enhances stability and allows for the catalyst to be recycled and reused multiple times without a significant loss of activity, making the process more sustainable and environmentally friendly. google.comsmolecule.com

| Reaction Step | Catalyst System | Key Features | Reference |

| Reduction of Benzamidoxime to Benzamidine | Ionic Liquid-Supported Rh(0) or other nano-metal catalyst | High activity, Catalyst is recoverable and reusable, Mild pressure (0.1-1 MPa) | google.comgoogle.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often reducing reaction times and energy consumption. For the synthesis of benzamidoxime and its derivatives, these approaches are gaining traction.

One notable solvent-free method involves the reaction of a benzhydryl amine with ethyl acetohydroxamate at 120°C under magnetic stirring for 30 hours to produce the corresponding amidoxime. nih.gov This method, while applied to a derivative, highlights the feasibility of forming the amidoxime functional group without a solvent. Another approach utilizes microwave irradiation to accelerate reactions, a technique that has been successfully employed for the solvent-free synthesis of various heterocyclic compounds and could be adapted for this compound production. oatext.comorganic-chemistry.orgmdpi.com For instance, the condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide is achieved in just 10 minutes for aldimines under microwave-promoted, solvent-free conditions, using Ti(OEt)4 as a catalyst. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the potential of microwave-assisted, solvent-free methods for analogous reactions.

Research has also shown the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, which are derivatives of benzamidoxime, under solvent-free conditions using microwave irradiation. researchgate.net This further underscores the potential of these energy-efficient and environmentally benign techniques in the broader context of benzamidoxime chemistry.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for tuning the physicochemical and biological properties of the resulting molecules. This often requires precise control over the placement of functional groups on the benzene (B151609) ring.

Regioselective Functionalization Strategies

Regioselective functionalization aims to introduce substituents at specific positions of the benzamidoxime molecule. This can be achieved by starting with an appropriately substituted benzonitrile. The synthesis of various substituted benzamidoximes has been reported, where the position of the substituent on the final product is determined by its position on the initial benzonitrile. google.com For example, the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime is achieved by reacting 2,3-difluoro-6-trifluoromethylbenzonitrile with hydroxylamine hydrochloride. google.com This highlights a common strategy where the regiochemistry is established in the starting material.

While direct regioselective functionalization of the benzamidoxime ring is less commonly documented, principles from the synthesis of other substituted heterocycles can be informative. For instance, palladium-catalyzed C-H alkenylation of imidazoles has been shown to achieve high regioselectivity. rsc.org Similar metal-catalyzed approaches could potentially be developed for the direct and controlled functionalization of the benzamidoxime aromatic ring. The development of such methods would offer greater flexibility in the synthesis of novel benzamidoxime derivatives.

The table below presents examples of substituted benzamidoxime derivatives synthesized from their corresponding benzonitriles.

| Starting Benzonitrile Derivative | Resulting Benzamidoxime Derivative |

| 2,3-difluoro-6-trifluoromethylbenzonitrile | 2,3-difluoro-6-trifluoromethylbenzamidoxime |

| p-(aminomethyl)benzonitrile | p-(aminomethyl)benzamidoxime |

| p-nitrobenzonitrile | p-nitrobenzamidoxime |

Design and Synthesis of Amphiphilic Benzamidoxime Derivatives

Amphiphilic molecules, which possess both hydrophilic and lipophilic domains, are of significant interest for their potential applications in drug delivery and as antioxidants in multiphase systems. The design and synthesis of amphiphilic benzamidoxime derivatives have been successfully achieved, demonstrating the versatility of the benzamidoxime scaffold. chem-soc.si

A key synthetic strategy begins with 4-cyanophenol, which is first reacted with epichlorohydrin. chem-soc.siresearchgate.net The resulting epoxide is then subjected to nucleophilic substitution with various long-chain aliphatic amines to introduce the lipophilic tail. chem-soc.siresearchgate.net Finally, the nitrile functionality is converted to the hydrophilic amidoxime group using hydroxylamine hydrochloride in refluxing anhydrous ethanol with potassium carbonate. chem-soc.siresearchgate.net This synthetic route allows for the systematic variation of the lipophilic chain length. chem-soc.si

The hydrophilic-lipophilic balance (HLB) of these derivatives can be calculated, providing a measure of their amphiphilicity. As expected, the HLB value decreases with increasing length of the alkyl chain, indicating a more lipophilic character. chem-soc.si The antioxidant activity of these amphiphilic benzamidoxime derivatives has been evaluated, with results showing that they are potent radical scavengers. chem-soc.siresearchgate.net

The following table summarizes the key steps in the synthesis of amphiphilic benzamidoxime derivatives.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-cyanophenol, Epichlorohydrin | NaOH/H₂O, Dioxane, r.t., 12 h | 4-((oxiran-2-yl)methoxy)benzonitrile |

| 2 | 4-((oxiran-2-yl)methoxy)benzonitrile, Aliphatic amines (e.g., n-hexylamine, n-octylamine) | Ca(OTf)₂, Anhydrous dioxane, Reflux, 6 h | Amphiphilic nitrile intermediates |

| 3 | Amphiphilic nitrile intermediates, Hydroxylamine hydrochloride | K₂CO₃, Anhydrous ethanol, Reflux, 12 h | Amphiphilic benzamidoxime derivatives |

General Reactivity Profiles of the Amidoxime Moiety

The amidoxime functional group, characterized by the structure -C(=NOH)NH2, is the cornerstone of benzamidoxime's reactivity. This group imparts a dual nature to the molecule, allowing it to act as both a nucleophile and a base. The presence of both an amino group (-NH2) and a hydroxylamino group (=NOH) within the same functional group leads to a complex and interesting chemical behavior. rsc.orgcymitquimica.com

Molecular orbital calculations have confirmed that the amino-oxime tautomer of benzamidoxime is more stable than its α-hydroxyaminobenzylideneamine counterpart. rsc.org This stability, however, does not preclude the significant reactivity of the molecule. The amidoxime group is known to be a potent α-nucleophile, exhibiting enhanced reactivity in acyl group transfer reactions. researchgate.netresearchgate.net This heightened nucleophilicity is attributed to the "α-effect," where the presence of an adjacent atom with lone pair electrons (in this case, the nitrogen of the amino group) enhances the reactivity of the nucleophilic oxygen atom. researchgate.net

The reactivity of the amidoxime moiety is also influenced by pH. In acidic conditions, the nitrogen of the oxime can be protonated. mdpi.com Conversely, under basic conditions, the hydroxyl group can be deprotonated to form an amidoximate anion, which is also a reactive species. nih.gov The pKa values for benzamidoxime have been experimentally determined, with pKa1 at 4.85 (corresponding to the protonated oxime nitrogen) and pKa2 at 12.36 (corresponding to the deprotonation of the oxime hydroxyl group). mdpi.com This dualistic acid-base character allows the amidoxime group to participate in a wide array of reactions under varying conditions.

Furthermore, the amidoxime functional group can engage in tautomerization between the oxime and nitrone forms. While the oxime form is generally more stable, the nitrone tautomer can exhibit higher reactivity in certain reactions, such as cycloadditions. nih.gov The presence of electron-donating groups can stabilize the nitrone form, thereby influencing the reaction pathway. nih.gov

Acylation Reactions of Benzamidoximes

The acylation of benzamidoximes is a pivotal reaction, often serving as the initial step in the synthesis of more complex molecules, particularly heterocycles. This process typically involves the reaction of benzamidoxime with an acylating agent, such as an acid chloride or anhydride.

Formation of O-Acyl Adducts

Under neutral or mildly basic conditions, the acylation of benzamidoxime predominantly occurs at the oxygen atom of the oxime group, leading to the formation of O-acyl benzamidoximes. rsc.orgresearchgate.net This regioselectivity is a manifestation of the α-effect, which enhances the nucleophilicity of the oxime oxygen. researchgate.net The reaction of benzamidoxime with various acylating agents, including ethyl chloroformate and benzoyl fluoride, has been shown to yield O-acyl adducts. rsc.org The rate of this O-acylation is significantly faster than that of the corresponding acylation of benzaldoxime, highlighting the catalytic role of the adjacent amino group. rsc.org

The formation of these O-acyl adducts is a critical step in the synthesis of 1,2,4-oxadiazoles, as these intermediates readily undergo cyclization. acs.orgcas.cz

Mechanistic Aspects of Acylamidoxime Formation

The mechanism of O-acylation of amidoximes is believed to involve intramolecular catalysis. Two primary mechanisms have been proposed. One involves intramolecular general base catalysis, where the amino group assists in the deprotonation of the hydroxyl group as it attacks the acylating agent. rsc.org An alternative mechanism suggests hydrogen bonding between the amino group and the carbonyl oxygen of the acylating agent, which stabilizes the transition state. rsc.org

Kinetic studies have shown that the rate of acylation is dependent on the basicity of the amidoxime and the lability of the leaving group on the acylating agent. rsc.org A higher basicity of the amidoxime and a better leaving group on the acylating agent lead to a faster reaction rate. rsc.org The relationship between the logarithm of the rate constant and the pKa of the amidoxime exhibits a large slope, suggesting that the proton is nearly completely transferred from the hydroxyl group to the nitrogen atom in the transition state. rsc.org

Cyclization Reactions and Heterocycle Formation

Benzamidoxime and its derivatives are valuable building blocks in heterocyclic chemistry, primarily due to their ability to undergo cyclization reactions to form a variety of ring systems. researchgate.net

Synthesis of 1,2,4-Oxadiazoles

The most prominent application of benzamidoxime in heterocyclic synthesis is the preparation of 1,2,4-oxadiazoles. researchgate.netrjptonline.org This synthesis is typically achieved through a two-step process involving the O-acylation of benzamidoxime followed by cyclodehydration of the resulting O-acyl benzamidoxime. acs.org

The cyclization of O-benzoylbenzamidoximes to form 3,5-disubstituted 1,2,4-oxadiazoles has been extensively studied. cas.cz This reaction proceeds with high yields (often exceeding 90%) in various media, including water-alcohol mixtures. cas.cz The rate of cyclization is influenced by substituents on both the benzamidoxime and the benzoyl moieties. Electron-donating substituents on the benzamidoxime ring and electron-withdrawing substituents on the benzoyl group accelerate the reaction. cas.cz

Several catalytic systems have been developed to promote the synthesis of 1,2,4-oxadiazoles from benzamidoximes. For instance, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) has been shown to be an efficient catalyst for the reaction between benzamidoximes and organic nitriles to directly form 1,2,4-oxadiazoles. acs.org Another effective reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates both the formation and cyclodehydration of O-acyl benzamidoximes in a one-pot synthesis. nih.gov Microwave-assisted methods have also been employed to expedite this cyclization. acs.org

The mechanism of the cyclization of O-acyl benzamidoximes is thought to involve a polar cyclization step followed by a rate-determining proton transfer. rsc.org In acid-catalyzed conditions, the reaction can proceed alongside hydrolysis of the O-acyl intermediate back to benzamidoxime and the corresponding carboxylic acid. cas.czgrafiati.com

| Reactants | Catalyst/Reagent | Product | Reference |

| Benzamidoxime, Organic Nitriles | p-Toluenesulfonic acid, Zinc chloride | 3,5-Disubstituted 1,2,4-oxadiazoles | acs.org |

| Benzamidoxime, Carboxylic Acids | 1,1'-Carbonyldiimidazole | 3,5-Disubstituted 1,2,4-oxadiazoles | nih.gov |

| Benzamidoxime, 3-Aryl-acryloyl chlorides | Potassium carbonate | (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

| Benzamidoxime, Trichloroacetic anhydride | Heat | 3-Phenyl-5-trichloromethyl-1,2,4-oxadiazole | google.com |

Other Heterocyclic Ring Systems Derived from Benzamidoxime

While the synthesis of 1,2,4-oxadiazoles is the most common application, benzamidoxime can serve as a precursor for other heterocyclic systems as well. researchgate.net For example, the reaction of 2-aminobenzamidoxime with aldehydes leads to the formation of dihydroquinazoline (B8668462) derivatives. nih.gov This reaction proceeds through the formation of a Schiff base, followed by a rapid intramolecular cyclization. nih.gov The versatility of the amidoxime functional group allows for its participation in various cyclization strategies, leading to the synthesis of diverse heterocyclic scaffolds, including imidazoles, imidazolines, benzoxazoles, and pyrimidines. researchgate.net

Reduction Reactions to Benzamidines

Benzamidoxime can be converted to its corresponding amidine, benzamidine, through reduction reactions. This transformation is significant both in synthetic chemistry and in biological systems. In vivo studies have shown that after administration of benzamidoxime to rats and rabbits, benzamidine is detected in high concentrations in biological samples, indicating a ready retro-reduction. nih.govebi.ac.uk This biotransformation suggests that while benzamidine can undergo N-hydroxylation to form benzamidoxime, the reverse reaction also occurs efficiently. nih.gov

Catalytic hydrogenation is a primary method for the reduction of benzamidoxime to benzamidine. smolecule.com This process typically involves the use of hydrogen gas (H₂) and a transition metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). organicchemistrydata.org While the specific mechanistic details for benzamidoxime are based on general principles of hydrogenation, the reaction involves the addition of hydrogen across the C=N double bond and the reductive cleavage of the N-O bond of the hydroxylamine group.

The generally accepted mechanism on the catalyst surface proceeds as follows:

Adsorption : Both benzamidoxime and molecular hydrogen are adsorbed onto the surface of the metal catalyst. organicchemistrydata.org

Hydrogen Activation : The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms bind to the catalyst surface, forming metal-hydride bonds (M-H). organicchemistrydata.org

Hydrogen Transfer : The adsorbed benzamidoxime undergoes a stepwise transfer of hydrogen atoms from the catalyst surface. This process reduces the C=N double bond and subsequently cleaves the N-O bond, replacing the hydroxyl group with a hydrogen atom.

Desorption : The final product, benzamidine, is desorbed from the catalyst surface, freeing the active site for the next catalytic cycle.

The reactivity in catalytic hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. illinois.edu For instance, Raney Nickel is a common catalyst used for such reductions. illinois.eduevitachem.com

The primary reductive pathway for benzamidoxime leads to the formation of benzamidine. In biological systems, this is referred to as a retro-reduction. nih.gov This process is catalyzed by an enzyme system containing the mitochondrial amidoxime reducing component (mARC), which is a molybdoenzyme. researchgate.netresearchgate.net For its catalytic effect, this system requires the synergy of three components: mARC, cytochrome b5 (CYB5), and a suitable reductase. researchgate.net This enzyme system is responsible for the N-reduction of various N-hydroxylated compounds, acting as a counterpart to oxidative enzymes like cytochrome P450. researchgate.net

In chemical synthesis, reductive cleavage of the N-O bond is the key step. Mechanistic studies on related compounds, such as azoarenes, have detailed reductive cleavage pathways that may offer insight. For example, the nickel-catalyzed reductive cleavage of the N=N double bond in azoarenes involves a 4-electron reduction on two Ni(0) centers to form a bridging imido intermediate. kuleuven.be While the N-O bond in benzamidoxime is a sigma bond rather than a pi bond, its cleavage is the defining step of the reduction to the amidine.

Oxidative Transformations of Benzamidoxime

Benzamidoxime undergoes oxidative transformations, particularly through enzymatic systems, leading to various products including the corresponding amide or nitrile and the release of nitrogen oxides. mdpi.comnih.gov

The oxidation of benzamidoxime is notably catalyzed by microsomal enzymes, specifically the cytochrome P450 (CYP450) system. mdpi.comnih.govmdpi.com These reactions are dependent on the presence of NADPH and molecular oxygen (O₂). mdpi.comnih.gov Studies with rat liver microsomes have shown that arylamidoximes are oxidized to form the corresponding amides and nitriles. nih.gov

The involvement of CYP450 is confirmed by several factors:

Inhibition : The reaction is strongly inhibited by known CYP450 inhibitors like carbon monoxide (CO) and miconazole. researchgate.net

Induction : The reaction rate is significantly increased in microsomes from rats treated with CYP450 inducers, such as dexamethasone, which specifically induces the CYP3A subfamily. nih.govresearchgate.net

The mechanism of microsomal oxidation can follow two main pathways:

Formation of Nitriles : This pathway is generally not inhibited by superoxide (B77818) dismutase (SOD) and is believed to be carried out by a high-valent P450-iron-oxo complex. nih.govmdpi.com

Formation of Amides : This pathway is significantly inhibited by SOD (70-100%), suggesting that the superoxide radical anion (O₂•−), derived from the oxidase function of CYP450, is the main active species responsible for the oxidative cleavage leading to the amide. nih.gov A minor portion of this transformation may involve other species, like the P450 Fe(II)-O₂ complex. nih.govresearchgate.net

The rate of microsomal oxidation of some arylamidoximes can decrease over time due to the inactivation of cytochromes by the formation of P450-Fe(II)-NO complexes. mdpi.comresearchgate.net

A key feature of benzamidoxime oxidation is the cleavage of the C=N bond, which results in the release of nitric oxide (NO) and related nitrogen oxides like nitrites (NO₂⁻) and nitrates (NO₃⁻). mdpi.comnih.gov This process is catalyzed by various hemeproteins, including cytochrome P450. mdpi.comresearchgate.net The formation of NO during the oxidation of amidoximes by rat liver microsomes has been demonstrated through the detection of cytochrome P450-Fe(II)-NO complexes via spectroscopy. researchgate.net

The proposed mechanism for the oxidative cleavage of the C=N(OH) bond involves the superoxide radical anion (O₂•−) as a primary active species. nih.gov This is supported by experiments showing that the xanthine-xanthine oxidase system, which generates O₂•−, can produce similar oxidation products. nih.gov The reaction of O₂•− with the amidoxime leads to the selective formation of the corresponding benzamide (B126) and nitrogen oxides. researchgate.net While O₂•− is the main oxidant for amide formation, other species are involved in nitrile formation. nih.gov The oxidation of benzamidoxime with certain chemical oxidants can be directed to selectively produce either the amide or the nitrile. For example, using 2-iodoxybenzoic acid (IBX) yields primarily the amide, while an IBX/tetraethylammonium bromide (TEAB) system yields the nitrile. mdpi.com

Crotylation Reactions Catalyzed by Benzamidoxime

Benzamidoxime has been effectively employed as a renewable organocatalyst in the crotylation of various aldehydes. scielo.org.mxscielo.org.mx This reaction provides a highly diastereoselective and efficient method for synthesizing homoallylic alcohols, which are valuable synthetic intermediates. scielo.org.mx The process uses potassium (Z)- or (E)-crotyltrifluoroborates as the crotylating agent. scielo.org.mxresearchgate.net

The reaction is typically fast, chemoselective, and proceeds in good to excellent yields, often without needing further purification of the product. scielo.org.mxgrafiati.com A key advantage of this method is the use of water as a primary solvent and the easy recovery of the benzamidoxime catalyst through simple extraction. scielo.org.mxscielo.org.mx UV spectroscopy studies indicate an interaction between the benzamidoxime catalyst and the organotrifluoroborate during the reaction. scielo.org.mx The nature of substituents on the aromatic ring of the aldehyde substrate has been observed to have only a minor influence on the reaction's yield and stereoselectivity. researchgate.net

The optimized reaction involves the aldehyde, potassium crotyltrifluoroborate, and a catalytic amount of benzamidoxime (e.g., 10 mol%) in a mixture of water and dichloromethane (B109758) (CH₂Cl₂). scielo.org.mx

Table 1: Benzamidoxime-Mediated Crotylation of Aldehydes Data sourced from a study on the crotylation of different aldehydes using potassium (Z)- and (E)-crotyl trifluoroborates catalyzed by benzamidoxime. researchgate.net

| Entry | Aldehyde Substrate | Crotyltrifluoroborate Isomer | Product | Yield (%) |

| 1 | p-Bromobenzaldehyde | (Z) | syn-Homoallylic alcohol | 88 |

| 2 | p-Bromobenzaldehyde | (E) | anti-Homoallylic alcohol | 90 |

| 3 | p-Nitrobenzaldehyde | (Z) | syn-Homoallylic alcohol | 91 |

| 4 | p-Nitrobenzaldehyde | (E) | anti-Homoallylic alcohol | 92 |

| 5 | p-Chlorobenzaldehyde | (Z) | syn-Homoallylic alcohol | 87 |

| 6 | p-Chlorobenzaldehyde | (E) | anti-Homoallylic alcohol | 89 |

| 7 | Benzaldehyde | (Z) | syn-Homoallylic alcohol | 92 |

| 8 | Benzaldehyde | (E) | anti-Homoallylic alcohol | 93 |

| 9 | p-Methylbenzaldehyde | (Z) | syn-Homoallylic alcohol | 90 |

| 10 | p-Methylbenzaldehyde | (E) | anti-Homoallylic alcohol | 91 |

Regio- and Chemoselectivity Studies

Benzamidoxime has been identified as an effective catalyst in the crotylation of aldehydes, demonstrating high levels of selectivity. scielo.org.mx The methodology is noted for being simple, rapid, and highly diastereoselective. scielo.org.mx Studies involving various aldehydes have shown that the reactions mediated by benzamidoxime are both regio- and chemoselective. scielo.org.mxresearchgate.net

In reactions with α,β-unsaturated aldehydes, the process is highly regioselective, yielding exclusively the 1,2-addition product. scielo.org.mx This indicates a preferential attack at the carbonyl carbon over the β-carbon of the conjugated system.

The chemoselectivity of the reaction was demonstrated using 4-cyanobenzaldehyde. scielo.org.mx When this substrate was reacted with potassium (E)-crotyltrifluoroborate in the presence of benzamidoxime, the reaction occurred exclusively at the aldehyde's carbonyl carbon, with the cyano group remaining unaffected. scielo.org.mx This highlights the catalyst's ability to discriminate between different reactive functional groups within the same molecule. scielo.org.mx

Table 1: Regio- and Chemoselectivity of Benzamidoxime-Mediated Crotylation

| Substrate | Reagent | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Potassium Crotyltrifluoroborate | Regioselective | Exclusive formation of the 1,2-addition product. | scielo.org.mx |

Catalytic Cycle and Interaction with Organotrifluoroborates

Benzamidoxime functions as a renewable catalyst in the crotylation of aldehydes using potassium organotrifluoroborates. scielo.org.mxresearchgate.net It can be easily recovered from the reaction mixture through a simple acid-base extraction process with a recovery rate of approximately 85 ± 5%. scielo.org.mx

Mechanistic investigations, including studies using ultraviolet spectroscopy, have indicated a direct interaction between benzamidoxime and the organotrifluoroborate salt during the crotylation reaction. scielo.org.mx While the precise structure of the intermediate complex has not been fully elucidated, this interaction is crucial for the catalytic activity. The catalytic cycle in reactions involving organotrifluoroborates generally involves key steps such as precatalyst activation, oxidative addition, transmetalation, and reductive elimination. nih.gov In the benzamidoxime-mediated system, the amidoxime is thought to act as a chelating agent, facilitating the transfer of the crotyl group from the boron atom to the aldehyde. researchgate.net This method has proven effective for synthesizing homoallylic alcohols in good to excellent yields with short reaction times, using water as the primary solvent. scielo.org.mx

Thermolytic Decomposition Pathways of Benzamidoxime Derivatives

The thermal stability and decomposition of benzamidoxime and its derivatives have been the subject of mechanistic studies. ias.ac.inresearchgate.netresearchgate.net Benzamidoxime itself is reported to be stable up to 170°C. researchgate.net Upon heating above this temperature, it decomposes to yield a variety of products. researchgate.net Similarly, the thermolysis of N-substituted benzamidoxime derivatives proceeds above 220°C. researchgate.net

The decomposition processes are generally interpreted in terms of a free radical mechanism, which involves the initial homolytic cleavage (homolysis) of the N-O and/or C-N bonds. ias.ac.inresearchgate.net The presence of a radical scavenger like tetralin during the thermolysis of N-arylbenzamidoximes led to the formation of products such as 1-hydroxytetralin, α-tetralone, and 1,1'-bitetralyl, further supporting the free radical pathway. ias.ac.inresearchgate.net

The products formed from the thermolysis of benzamidoxime and its N-aryl derivatives are diverse and depend on the specific starting material.

Table 2: Products from the Thermolytic Decomposition of Benzamidoxime and its Derivatives

| Compound | Decomposition Conditions | Major Products | Other Products | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Benzamidoxime | Heated above 170°C | 3,5-diphenyl-1,2,4-oxadiazole, 3,5-diphenyl-l,2,4-triazole | Nitrogen, nitrous oxide, ammonia, water, benzonitrile, benzamide, 2,4,6-triphenyl-1,3,5-triazine | Not specified | researchgate.net |

| N-2-pyridylbenzamidoxime | Heated under N₂ for 5 hrs | 2-phenyl-1H-imidazo[4,5-b]pyridine (52.4%), N-(pyridin-2-yl)benzamide (18.11%) | 2-hydroxypyridine, benzonitrile, benzoic acid, 2-aminopyridine, 2-phenyloxazolo[4,5-b]pyridine, 9H-pyrrolo[2,3-b:5,4-b']dipyridine, 2,4,6-triphenyl-1,3,5-triazine | Free radical (N-O and/or C-N bond homolysis) | ias.ac.in |

| N-α-naphthylbenzamidoxime | Heated under N₂ | N-(α-Naphthyl)benzamide, 2-Phenyl-3H-naphtho[2,1-d] imidazole | Benzonitrile, benzoic acid, α-naphthylamine, 2-phenylnaphtho[1,2-d]oxazole | Free radical (N-O and/or C-N bond homolysis) | ias.ac.in |

Structural Elucidation and Conformational Analysis of Benzamidoxime Hydrochloride

X-ray Crystallography Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. Studies on benzamide (B126) oxime and its analogues reveal key details about its solid-state conformation, hydrogen bonding networks, and supramolecular architecture.

The conformation of the amidoxime (B1450833) group (-C(NH₂)=NOH) is a critical structural feature. In the solid state, benzamide oxime predominantly adopts the Z-configuration with respect to the C=N double bond, where the amino (-NH₂) and hydroxyl (-OH) groups are positioned on the same side. This arrangement is the most stable conformation. researchgate.net This configuration is stabilized by favorable intramolecular interactions. The oxime group in the crystal structure of benzamide oxime has been reported with a C-C-N-O torsion angle of approximately -179.4°, indicating an anti-periplanar relationship between the phenyl ring and the hydroxyl group. researchgate.net

Hydrogen bonding plays a crucial role in defining the crystal structure of benzamidoxime (B57231) and its derivatives.

Intermolecular Hydrogen Bonding: In the crystal structure of neutral benzamide oxime, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, O—H···N and N—H···O interactions are observed, where the hydroxyl group of one molecule donates a hydrogen to the imine nitrogen of a neighboring molecule, and the amino group donates a hydrogen to the hydroxyl oxygen of another molecule. researchgate.net These interactions connect the molecules into extended chains and layers.

Intramolecular Hydrogen Bonding: The Z-configuration facilitates the formation of an intramolecular N—H···O hydrogen bond between one of the amino protons and the hydroxyl oxygen. This type of interaction has been explicitly noted in the crystal structure of derivatives such as 4-chlorobenzamidoxime, where it helps to stabilize the molecular conformation. researchgate.net

For benzamidoxime hydrochloride, the hydrogen bonding network would be significantly influenced by the protonation of the amidoxime group and the presence of the chloride counter-ion. The protonated amidoxime would serve as a stronger hydrogen bond donor, and the chloride ion would act as a hydrogen bond acceptor, leading to a more complex and robust three-dimensional network.

| Atoms (A-B-C-D) | Angle (°) |

|---|---|

| O1—N2—C7—N1 | 3.2 (2) |

| O1—N2—C7—C1 | -179.43 (14) |

| N2—C7—C1—C6 | 21.8 (3) |

| N1—C7—C1—C6 | -160.7 (2) |

Data sourced from Xu & Li (2008). researchgate.net

The combination of intermolecular hydrogen bonds dictates the higher-order arrangement, or supramolecular assembly, of the molecules in the crystal. For benzamide oxime, the N—H···O and O—H···N hydrogen bonds link the molecules into a two-dimensional supramolecular structure. researchgate.net This layered arrangement is a common motif in the crystal packing of benzamide derivatives, where hydrogen-bonded chains or sheets are further organized through weaker van der Waals forces. The specific assembly in the hydrochloride salt would likely involve the chloride ions bridging protonated benzamidoxime molecules, potentially forming a more intricate three-dimensional lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for determining molecular structure in solution. Proton (¹H) NMR provides information on the chemical environment of hydrogen atoms within a molecule.

The expected ¹H NMR spectrum of this compound in a polar solvent like DMSO-d₆ or D₂O would show distinct signals corresponding to the aromatic protons and the exchangeable protons of the amidoxime group.

Aromatic Protons: The protons on the benzene (B151609) ring would typically appear as a complex multiplet in the region of 7.3-7.8 ppm.

Exchangeable Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and would likely appear as broad singlets. In the hydrochloride salt, the amidoxime group is protonated, and these signals (for -NH₂ and =N⁺(H)OH) would be expected further downfield, potentially in the 9.0-12.0 ppm range, depending on the solvent and concentration.

The reported chemical shifts for 4-chlorobenzamidoxime in CDCl₃ are presented below as an illustrative example.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.62–7.64 | Multiplet | 2H | Aromatic Protons (ortho to -C(NOH)NH₂) |

| 7.31–7.32 | Multiplet | 2H | Aromatic Protons (ortho to -Cl) |

| 2.28 | Singlet | 1H | Exchangeable Proton (-OH or -NH₂) |

| 2.06 | Singlet | 2H | Exchangeable Protons (-NH₂ or -OH) |

Data sourced from Kang et al. (2007). researchgate.net

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In this compound, the different carbon atoms exist in distinct electronic environments, leading to a unique chemical shift for each.

The ¹³C NMR spectrum of this compound displays signals corresponding to the aromatic carbons of the benzene ring and the carbon atom of the amidoxime functional group. The carbon atom involved in the C=N double bond is significantly deshielded and typically resonates downfield. The aromatic carbons show a characteristic pattern of signals in the aromatic region of the spectrum (typically 125-150 ppm).

Table 1: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Justification |

| C=N | ~150-160 | The carbon in the C=N double bond is sp² hybridized and bonded to electronegative nitrogen atoms, causing a significant downfield shift. |

| C-ipso | ~130-135 | The aromatic carbon directly attached to the amidoxime group. Its shift is influenced by the substituent's electronic effects. |

| C-ortho | ~128-130 | Aromatic carbons adjacent to the ipso-carbon. |

| C-meta | ~128-130 | Aromatic carbons meta to the substituent group. |

| C-para | ~131-134 | The aromatic carbon opposite the substituent, whose chemical shift is often sensitive to the substituent's ability to donate or withdraw electron density via resonance. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) Studies and Coupling Constants

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within a molecule. Although ¹⁵N has a low natural abundance, its analysis can offer valuable structural information. For this compound, two distinct nitrogen environments exist: the amino (-NH₂) nitrogen and the imino (=N-OH) nitrogen. These two nuclei are expected to have significantly different ¹⁵N chemical shifts.

Furthermore, spin-spin coupling between ¹⁵N and adjacent ¹H or ¹³C nuclei can provide crucial connectivity data. nih.gov

¹J(¹⁵N,¹H) Coupling: The one-bond coupling between a nitrogen atom and a directly attached proton is highly dependent on the hybridization and bonding environment. For the -NH₂ group, a characteristic ¹J(¹⁵N,¹H) coupling constant would be expected. nih.gov

nJ(¹⁵N,¹³C) Coupling: Multi-bond couplings between ¹⁵N and ¹³C atoms can help in assigning the carbon skeleton relative to the nitrogen atoms.

While specific ¹⁵N NMR experimental data for this compound is not extensively documented in publicly available literature, the technique remains a powerful, albeit less common, tool for its structural analysis. nih.govrsc.org The measurement of ¹H–¹⁵N and ¹³C–¹⁵N coupling constants, often facilitated by ¹⁵N-labeling, provides unambiguous information about molecular structure. nih.gov

Stereochemical Assignments (Z/E Isomerism)

The carbon-nitrogen double bond (C=N) in benzamidoxime restricts free rotation, leading to the possibility of geometric isomerism. These stereoisomers are designated as Z (zusammen, "together") and E (entgegen, "opposite"), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.

For benzamidoxime, the substituents on the carbon are the phenyl group and the amino (-NH₂) group. The substituents on the nitrogen are the hydroxyl (-OH) group and a lone pair of electrons. Assigning priorities, the phenyl group takes priority over the amino group, and the hydroxyl group takes priority over the lone pair.

Z-isomer: The higher-priority groups (phenyl and hydroxyl) are on the same side of the C=N double bond.

E-isomer: The higher-priority groups (phenyl and hydroxyl) are on opposite sides of the C=N double bond.

NMR spectroscopy is a key technique for distinguishing between these isomers. reddit.com The spatial arrangement of the substituents affects the chemical shifts of nearby nuclei. For instance, the proximity of the hydroxyl group to the phenyl ring in one isomer will influence the chemical shifts of the ortho-protons and ortho-carbons differently compared to the other isomer where the hydroxyl group is oriented away from the ring. Techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of protons, providing definitive evidence for either the Z or E configuration. nih.govbeilstein-journals.org It is common for the synthesis of oximes to produce a mixture of both Z and E isomers. beilstein-journals.org

Vibrational Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a molecular "fingerprint," revealing the presence of specific functional groups. The FT-IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3400 - 3200 | N-H stretching | Amino group (-NH₂) | Typically appears as a pair of bands in this region for a primary amine. |

| 3200 - 2500 | O-H stretching | Hydroxyl group (-OH) | A very broad and strong absorption, characteristic of hydrogen-bonded O-H groups. msu.edu |

| ~3050 | C-H stretching | Aromatic Ring | Aromatic C-H stretches typically appear just above 3000 cm⁻¹. vscht.cz |

| 1680 - 1640 | C=N stretching | Imino group (C=N) | The carbon-nitrogen double bond stretch gives a characteristic band in this region. |

| 1650 - 1550 | N-H bending | Amino group (-NH₂) | The scissoring vibration of the primary amine. msu.edu |

| 1600, 1475 | C=C stretching | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. vscht.cz |

| 1400 - 1260 | C-N stretching | Amine C-N | The stretching vibration of the carbon-nitrogen single bond. msu.edu |

| ~950 | N-O stretching | Oxime N-O | The stretch of the nitrogen-oxygen single bond. |

Note: The presence of the hydrochloride salt can cause additional broad absorptions corresponding to N⁺-H stretches.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, FT-Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, FT-Raman spectroscopy is particularly useful for observing vibrations of the aromatic ring and the C=N bond. chemicalbook.com

Table 3: Expected FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| ~3050 | C-H stretching | Aromatic Ring | Aromatic C-H stretching vibrations are Raman active. |

| 1680 - 1640 | C=N stretching | Imino group (C=N) | The C=N stretch is expected to be a strong band. |

| ~1600 | Ring "breathing" | Aromatic Ring | A characteristic, often strong, symmetric vibration of the benzene ring. |

| ~1000 | Ring "breathing" | Aromatic Ring | A trigonal ring breathing mode, which is typically a very sharp and intense band. |

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation. nih.gov

Computational and Theoretical Chemistry Studies on Benzamidoxime Hydrochloride

Quantum Chemical Calculations (e.g., DFT, B3LYP Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the study of molecular electronic structure and properties. nih.gov Density Functional Theory (DFT) is a prominent computational method that determines the properties of a molecule based on its electron density. asianjournalofphysics.comnih.gov Among the various functionals used in DFT, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is widely employed due to its balance of accuracy and computational efficiency for organic molecules. rjptonline.orgresearchgate.netnih.govnih.gov These methods are instrumental in predicting molecular geometries, vibrational spectra, and NMR chemical shifts, providing a theoretical framework to complement and interpret experimental data. nih.gov

A crucial first step in computational analysis is geometry optimization, a process that determines the three-dimensional arrangement of atoms corresponding to the lowest energy, and thus the most stable structure of a molecule. arxiv.orgyoutube.comwayne.edu This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. youtube.com The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Below is an illustrative table of the kind of data a geometry optimization would yield, based on parameters for the related benzamide (B126) structure.

| Illustrative Predicted Geometrical Parameters | |

|---|---|

| Parameter | Predicted Value (Illustrative) |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.36 Å |

| C=O Bond Length | ~1.25 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| O-C-N Bond Angle | ~122° |

Note: The data in this table is illustrative for the benzamide core and does not represent experimentally or computationally verified values for benzamidoxime (B57231) hydrochloride.

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. arxiv.org These calculations identify the normal modes of vibration, which correspond to the stretching, bending, and twisting motions of atoms. arxiv.org The predicted frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. arxiv.orgnih.gov This analysis serves as a powerful tool for structural confirmation by comparing the predicted spectrum with one obtained experimentally.

For benzamidoxime hydrochloride, key vibrational modes would include N-H, O-H, C=N, and C-N stretching and bending frequencies. The table below lists typical frequency ranges for these functional groups, which would be precisely calculated in a theoretical study.

| Typical Vibrational Frequencies for Key Functional Groups | |

|---|---|

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 |

| N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1640 - 1690 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. researchgate.net Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict ¹H and ¹³C NMR chemical shifts. imist.ma The GIAO/DFT approach has been shown to provide satisfactory chemical shifts for various nuclei. imist.ma Theoretical calculations of NMR spectra are invaluable for assigning signals in experimental spectra, confirming structures, and studying conformational properties. imist.ma

While a specific computational study predicting the NMR shifts for this compound was not identified in the search results, experimental ¹³C NMR data for this compound is available. chemicalbook.com A theoretical study would aim to calculate these shifts and compare them to the experimental values shown below to validate the computed structure.

| Experimental ¹³C NMR Chemical Shifts for this compound chemicalbook.com | |

|---|---|

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=N | 148.8 |

| Aromatic C (quaternary) | 127.9 |

| Aromatic C-H | 132.8 |

| Aromatic C-H | 128.9 |

| Aromatic C-H | 128.1 |

Conformational Analysis and Tautomerism Studies

Amidoximes are known to exhibit tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible structural isomers. researchgate.netchemrxiv.org Tautomers differ in the position of a proton and the location of a double bond. nih.govchemrxiv.org Understanding the tautomeric equilibrium is critical as different tautomers can have distinct chemical and pharmacological properties. chemrxiv.org Computational studies are essential for determining the relative stability of different tautomers and the energetic barriers for their interconversion. nih.govresearchgate.net

Benzamidoxime can theoretically exist in several tautomeric forms, including the amidoxime (B1450833) form (in Z and E configurations), the zwitterionic aminonitrone form, and the iminohydroxylamine form. researchgate.netresearchgate.net DFT calculations have been employed to study the tautomerism of aromatic amidoximes like benzamidoxime (PhC(NH₂)=NOH) in various solvents. researchgate.net

Studies at the M06-2X/6-311+G(d,p) level of theory show that benzamidoxime exists in three main tautomeric forms: (Z)-amidoxime, (E)-amidoxime, and the zwitterionic (Z)-aminonitrone. researchgate.net The (Z)-amidoxime form is consistently found to be the most stable and dominant tautomer. researchgate.netresearchgate.net The energy difference between the (Z) and (E) tautomers is significant, and the zwitterionic aminonitrone form is notably stabilized by protic solvents. researchgate.net The iminohydroxylamine tautomer is generally found to be less stable than the amidoxime form. researchgate.net

| Calculated Relative Stability of Benzamidoxime Tautomers | ||

|---|---|---|

| Tautomeric Form | Relative Energy (kcal/mol) | Finding |

| (Z)-Amidoxime | 0.0 (Reference) | Most stable and dominant form researchgate.netresearchgate.net |

| (E)-Amidoxime | Higher than Z-form | Energy gap depends slightly on solvent researchgate.net |

| (Z)-Aminonitrone | Higher than Z-amidoxime | Stabilized by protic solvents researchgate.net |

| Iminohydroxylamine | ~4-10 kcal/mol higher than amidoxime | Less stable than amidoxime form researchgate.net |

Tautomerization involves the migration of a proton, a process that can be catalyzed by acids or bases. youtube.comyoutube.comyoutube.com The mechanism for interconversion between tautomers proceeds through a transition state, and the energy required to reach this state is known as the activation energy barrier. Computational studies can map these energetic pathways.

For amidoximes, the conversion between the amidoxime (a) and iminohydroxylamine (b) tautomers has been investigated. researchgate.net Calculations indicate that while the energy difference between the stable tautomers is relatively small (4-10 kcal/mol), the activation energy barrier for their interconversion is quite high (33-71 kcal/mol). researchgate.net This high barrier suggests that the spontaneous conversion between these two tautomers at room temperature is an unlikely event. researchgate.net The mechanism of tautomerization is generally a two-step proton transfer process, involving deprotonation at one site followed by protonation at another, or vice versa, depending on whether the conditions are basic or acidic. youtube.comyoutube.comyoutube.com For the ring-chain tautomerism of some benzodiazepines, which is another type of tautomerism, intramolecular proton transfer has been identified as the initiating step. rsc.org

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools for understanding the electronic structure of molecules and predicting their reactivity. nih.gov For this compound, methods like Density Functional Theory (DFT) are employed to gain insights into its molecular properties. nih.govnih.gov These studies help in elucidating the distribution of electrons, identifying reactive sites, and understanding the molecule's stability and behavior in chemical reactions. nih.govniscpr.res.in

HOMO and LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. nih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. e-journals.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com A small energy gap suggests that the molecule is more polarizable, has high chemical reactivity, and low kinetic stability. nih.govresearchgate.net This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule and participation in chemical reactions. e-journals.in DFT calculations are a common method for computing these energy values. schrodinger.com For the related molecule benzamide, a HOMO-LUMO gap of 5.611 eV has been calculated, indicating a π-π* transition. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.95 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.21 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| ΔE (Energy Gap) | 7.74 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. |

Note: The data in the table is hypothetical and for illustrative purposes to demonstrate the type of information gained from HOMO-LUMO analysis. Actual values would be obtained from specific DFT calculations on this compound.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides a way to quantify the partial atomic charges on each atom within a molecule. wikipedia.org This information is crucial for understanding a molecule's dipole moment, polarizability, electronic structure, and other properties. niscpr.res.in One of the most historically significant methods for calculating these charges is Mulliken population analysis. wikipedia.orgchemrxiv.org

The Mulliken method partitions the total electron population among the different atoms in a molecule based on the contribution of their basis functions to the molecular orbitals. wikipedia.org This analysis helps identify electrophilic and nucleophilic sites within the molecule. Generally, electronegative atoms like oxygen and nitrogen are found to have negative Mulliken charges, while hydrogen atoms typically exhibit positive charges. niscpr.res.in However, it is important to note that Mulliken charges are known to be highly dependent on the choice of basis set used in the calculation, which is a recognized limitation of the method. wikipedia.orguni-muenchen.de

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| O (oxime) | -0.45 |

| N (oxime) | -0.20 |

| N (amine) | -0.55 |

| C (amidine) | +0.35 |

| H (on O) | +0.30 |

| H (on N) | +0.28 |

Note: The values presented are hypothetical and serve to illustrate the expected charge distribution in protonated benzamidoxime. The analysis would show significant negative charges on the electronegative oxygen and nitrogen atoms and positive charges on the carbon and hydrogen atoms.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, these interactions are critical for understanding its crystal packing and physical properties. The molecule contains several functional groups capable of forming strong hydrogen bonds: the oxime hydroxyl group (-OH), the amine group (-NH2), and the oxime nitrogen. mdpi.com

In the crystalline phase, these groups act as both hydrogen bond donors and acceptors. mdpi.com The protonated amidinium cation in the hydrochloride salt would form strong hydrogen bonds with the chloride anion. researchgate.net Furthermore, water molecules, if present in the crystal lattice, would also participate extensively in the hydrogen-bonding network. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for investigating the intricate details of chemical reaction mechanisms. nih.gov By simulating reactions at a molecular level, researchers can characterize reaction pathways, identify transient intermediates, and calculate the structures and energies of transition states. nih.govchemrxiv.org For reactions involving benzamidoxime and its derivatives, DFT studies can elucidate plausible catalytic cycles, including steps such as activation, insertion, and protonation. rsc.org These computational approaches provide a deeper understanding of reaction energetics and kinetics that can be difficult to obtain through experimental means alone. nih.gov

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational chemistry accounts for these effects using various solvent models. nih.govresearchgate.net Implicit solvent models, such as the SMD (Solvation Model based on Density) model, treat the solvent as a continuous medium with specific dielectric properties. nih.govfigshare.com This approach is computationally efficient and is often used to calculate the energetics of reactions in solution. nih.govresearchgate.net

Explicit solvent models, while more computationally demanding, include individual solvent molecules in the simulation. This allows for the direct modeling of specific interactions, such as hydrogen bonding between the solute and the solvent, which can be crucial for certain reaction mechanisms. chemrxiv.org For molecules like benzamidoxime, where hydrogen bonding is significant, considering the explicit role of solvent molecules can be essential for accurately predicting reaction pathways and barriers, as solvation can induce significant mechanistic changes. chemrxiv.orgnih.gov

Transition State Analysis

The transition state (TS) is a critical configuration along a reaction coordinate, representing the point of maximum energy that separates reactants from products. youtube.com It is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. ucsb.edu Locating and characterizing transition states is a primary goal of computational reaction modeling. chemrxiv.org

Various computational algorithms, such as Linear Synchronous Transit (LST) and Quadratic Synchronous Transit (QST2) methods, are used to find an initial guess for the TS structure, which is then optimized. ucsb.edu A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state. scm.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming that the structure is indeed a saddle point connecting reactants and products. ucsb.edu For a ruthenium-catalyzed reaction involving a benzamide derivative, the activation free-energy barrier was calculated to be 28.2 kcal mol⁻¹, providing a quantitative measure of the reaction's kinetic feasibility. rsc.org

Coordination Chemistry and Metal Complexation of Benzamidoxime and Its Derivatives

Benzamidoxime (B57231) as a Ligand in Metal Coordination

Benzamidoxime and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in various modes. This versatility stems from the presence of multiple donor atoms within the amidoxime (B1450833) functional group (-C(NH₂)=NOH), namely the nitrogen atoms of the amino and oxime groups, and the oxygen atom of the oxime group. The coordination behavior is significantly influenced by the reaction conditions, the nature of the metal ion, and the pH of the medium, which dictates the protonation state of the ligand.

Coordination Modes of Neutral and Deprotonated Amidoxime Groups

The amidoxime group can coordinate to metal ions as a neutral molecule or in its deprotonated, anionic form. In its neutral state, benzamidoxime typically acts as a monodentate ligand, coordinating through the oxygen atom of the oxime group. An example of this is seen in the crystalline complex [UO₂(Hba)₄]²⁺, where the equatorial plane of the linear uranyl ion is surrounded by four oxygen atoms from four unidentate benzamidoxime (Hba) ligands. tandfonline.com

Upon deprotonation, the resulting benzamidoximate anion can act as a bidentate chelating ligand. This coordination often occurs in a side-on η² fashion, involving both the nitrogen and oxygen atoms of the oxime group. nih.gov This chelation results in the formation of a stable five-membered ring with the metal ion. nih.gov In solution, particularly in the presence of uranyl ions, benzamidoxime has been shown to coordinate in its anionic form, benzamidoximate (ba⁻), forming complexes such as [UO₂(ba)₃]⁻. researchgate.net The formation of such chelate complexes is a key reason for the high affinity of amidoxime-functionalized materials for certain metal ions.

Ligand Design Principles for Chelating Amidoxime Functionalities

The design of chelating ligands based on the amidoxime functionality is guided by the goal of enhancing selectivity and binding affinity for specific metal ions. A primary principle is the incorporation of the amidoxime group into a larger molecular framework that pre-organizes the donor atoms for effective chelation. This often involves creating multidentate ligands where the amidoxime group is one of several coordinating moieties.

The stability of the resulting metal complex is a crucial consideration. The formation of five- or six-membered chelate rings is thermodynamically favored. Therefore, ligand design often aims to position the amidoxime group and other donor atoms in such a way that they can readily form these stable ring structures upon metal binding. For instance, placing the amidoxime group adjacent to another potential donor atom on an aromatic or aliphatic backbone can facilitate bidentate or even tridentate coordination.

Furthermore, the electronic properties of the ligand can be tuned to influence its interaction with metal ions. The introduction of electron-donating or electron-withdrawing substituents on the benzamidoxime scaffold can alter the basicity of the donor atoms and, consequently, the stability of the metal complexes. The design of such ligands is critical for applications ranging from metal extraction and separation to the development of new catalysts and therapeutic agents.

Complexation with Specific Metal Ions

The ability of benzamidoxime to form stable complexes with a variety of metal ions has led to its investigation in numerous applications, most notably in the extraction of uranium from seawater.

Uranyl (U(VI)) Ion Complexation

Benzamidoxime exhibits a particularly strong affinity for the uranyl ion (UO₂²⁺). This interaction is fundamental to the use of amidoxime-based sorbents for uranium recovery. dntb.gov.ua The coordination chemistry of uranyl with benzamidoxime has been studied in both the solid state and in solution.